Isopropyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Isopropyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1093661
InChI:
InChI=1S/C30H30N2O4S/c1-4-35-20-15-13-19(14-16-20)25-17-23(21-9-5-7-11-24(21)31-25)28(33)32-29-27(30(34)36-18(2)3)22-10-6-8-12-26(22)37-29/h5,7,9,11,13-18H,4,6,8,10,12H2,1-3H3,(H,32,33)
SMILES:
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC(C)C
Molecular Formula:
C30H30N2O4S
Molecular Weight:
514.6 g/mol
Isopropyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC1093661
Molecular Formula: C30H30N2O4S
Molecular Weight: 514.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H30N2O4S |
|---|---|
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | propan-2-yl 2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C30H30N2O4S/c1-4-35-20-15-13-19(14-16-20)25-17-23(21-9-5-7-11-24(21)31-25)28(33)32-29-27(30(34)36-18(2)3)22-10-6-8-12-26(22)37-29/h5,7,9,11,13-18H,4,6,8,10,12H2,1-3H3,(H,32,33) |
| Standard InChI Key | RJAGCKFBXKIGLM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC(C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator